tert-Butylhydrazine

Description

Significance within Contemporary Hydrazine (B178648) Chemistry Research

In the landscape of modern chemical synthesis, tert-butylhydrazine hydrochloride serves as a key intermediate and reagent in several important reactions. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and other complex organic molecules. Researchers have extensively used it for aromatic nucleophilic N-N exchange reactions. fishersci.comchemicalbook.comchemicalbook.com

One of the most significant applications of this compound is in the agricultural sector as a precursor for insect growth regulators. fishersci.comnbinno.com Specifically, it is instrumental in the synthesis of diacylhydrazine derivatives, which are a class of insecticides that interfere with the normal molting process of pests. This application underscores the compound's relevance in developing more targeted and environmentally conscious pest management strategies. nbinno.comnbinno.com

Furthermore, this compound is a crucial building block in medicinal chemistry for the synthesis of various pyrazole (B372694) derivatives. nbinno.com These pyrazole-containing molecules are of interest due to their wide range of biological activities. The compound is also employed in the synthesis of diphosphinohydrazines, which have shown potential as ligands in catalysis. fishersci.com The versatility of this compound in constructing diverse molecular frameworks continues to make it a subject of ongoing research and application. sigmaaldrich.comchemsrc.com

| Application Area | Specific Use | Significance |

|---|---|---|

| Agrochemicals | Preparation of insect growth regulators (diacylhydrazine derivatives) fishersci.com | Crucial for developing modern pest control agents that disrupt insect development. |

| Medicinal Chemistry | Synthesis of pyrazole derivatives nbinno.com | Provides a scaffold for compounds with potential biological and pharmaceutical activities. |

| Catalysis | Synthesis of diphosphinohydrazines fishersci.com | These derivatives can act as ligands in various catalytic processes. |

| General Organic Synthesis | Aromatic nucleophilic N-N exchange reactions fishersci.comchemicalbook.com | A versatile reagent for forming new nitrogen-nitrogen bonds in complex molecules. |

Historical Development and Early Investigations of this compound Derivatives

The development of efficient synthetic routes to this compound has been a key focus of historical research, aimed at making this important intermediate more accessible for industrial and laboratory use. Early methods often involved multi-step processes. For instance, one approach involved the reaction of hydrazine monohydrohalogenide with a tertiary butyl halide. google.com However, the preparation of the tertiary butyl halide itself, such as tert-butyl chloride from tert-butanol (B103910) and concentrated hydrochloric acid, presented challenges, including the need for a large excess of acid. google.com

A significant advancement in the synthesis of this compound hydrochloride was the development of a process that directly uses the more economical and readily available tert-butanol as a starting material. google.com Researchers discovered that reacting hydrazine monohydrochloride with tert-butanol in the presence of a catalyst like hydrazine dihydrochloride or hydrogen chloride could produce this compound hydrochloride in near-quantitative yields (98-99%). google.com This process, which could be carried out in an aqueous medium at temperatures between 80°C and 140°C, represented a more direct and industrially scalable method. google.com Further refinements have included the use of macroporous resins as catalysts to improve reaction efficiency and reduce corrosion issues associated with high acid concentrations. These developments were crucial in establishing this compound as a commercially viable chemical intermediate.

| Synthetic Route | Reactants | Key Features | Reported Yield |

|---|---|---|---|

| From tert-Butyl Halide | Hydrazine monohydrohalogenide, tert-Butyl halide google.com | Indirect route requiring prior synthesis of the halide. | N/A |

| Direct from tert-Butanol | Hydrazine monohydrochloride, tert-Butanol google.comgoogle.com | Catalyzed by hydrazine dihydrochloride or HCl; industrially scalable. google.com | Up to 99% google.com |

| Resin-Catalyzed Synthesis | tert-Butanol, Hydrazine hydrate (B1144303), Macroporous resin | Reduced HCl usage and simplified waste management. | Approximately 89% |

Structural Classification and Unique Characteristics of this compound within Substituted Hydrazines

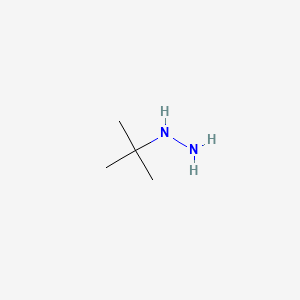

This compound is classified as a mono-substituted, alkylated hydrazine. Its chemical formula is C4H12N2. nih.gov The structure features a bulky tertiary butyl group, (CH3)3C-, attached to one of the nitrogen atoms of the hydrazine core (-NHNH2). This substitution pattern distinguishes it from unsubstituted hydrazine and other alkylhydrazines like methylhydrazine or ethylhydrazine.

The most defining characteristic of this compound, arising from its structure, is the significant steric hindrance imparted by the tert-butyl group. This steric bulk has a profound influence on its reactivity and the regioselectivity of its reactions. For example, in the synthesis of pyrazoles, the bulky tert-butyl group can direct the cyclization reaction to favor the formation of a specific isomer. orgsyn.org This steric influence makes this compound a valuable tool for chemists seeking to control the outcome of reactions and synthesize specific, complex molecular architectures. The presence of the tert-butyl group also affects the physical properties of the molecule and its derivatives, such as their crystallinity and solubility.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2,3)6-5/h6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQNAPSBHXFMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185875 | |

| Record name | Hydrazine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32064-67-8 | |

| Record name | (1,1-Dimethylethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32064-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032064678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butylhydrazine and Its Precursors

Classical Preparative Routes

Classical methods for synthesizing tert-Butylhydrazine often rely on foundational reactions in organic chemistry, including reductive processes and nucleophilic substitutions.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. masterorganicchemistry.com In principle, this could be extended to hydrazines to form hydrazones, followed by reduction. While direct reductive amination starting from a carbonyl and hydrazine (B178648) to yield this compound is not prominently documented, related reductive strategies exist. One documented method involves the reaction of chlorinated ammonia (B1221849) with tert-butylamine (B42293). chembk.com Another related pathway is the reduction of a hydrazide, such as in the synthesis of tert-butylamine from tert-butylhydrazide. orgsyn.org These approaches highlight the use of reduction to form the critical N-N or N-C bonds, although they deviate from the classic one-pot carbonyl-amine condensation-reduction sequence.

Direct Synthesis from tert-Butanol (B103910) and Hydrazine

To improve efficiency and utilize more accessible starting materials, direct synthesis methods have been developed. A significant advancement is the direct reaction of tert-butanol (t-BuOH) with a hydrazine salt, typically in the presence of an additional acid source like a hydrazine dihydrohalogenide or a hydrogen halide. epo.orggoogle.com This process circumvents the need to pre-form the more volatile tert-butyl halide. The reaction is generally performed in an aqueous medium at elevated temperatures, typically between 80°C and 140°C, and can be conducted in either a batchwise or continuous manner. google.com The direct reaction was found to be surprisingly effective, as initial attempts to react hydrazine monohydrochloride with t-BuOH alone led to the dehydration of the alcohol to isobutylene (B52900) rather than the desired substitution. The presence of excess acid is crucial for the quantitative formation of this compound hydrochloride (TBH·HCl). google.com Yields for this direct synthesis are often very high, demonstrating its industrial viability.

The table below summarizes findings from various direct synthesis experiments.

| Reactants | Molar Ratios (t-BuOH:H.HCl:HCl) | Temperature (°C) | Time (h) | Yield of TBH·HCl (%) |

| t-BuOH, H.HCl, Conc. HCl | 1.0 : 1.0 : 1.0 | 82-105 | 4 | 97.1 |

| t-BuOH, H.HCl, Conc. HCl | 1.0 : 1.0 : 1.0 | 100-105 | 2.5 | 97.9 |

| t-BuOH, H.HCl, Conc. HCl | 1.0 : 1.0 : 1.0 | 100-105 | 4 | 100 |

| t-BuOH, H.HCl, Conc. HCl | 91 : 93 : 30 (moles) | 100-105 | 10 | 99.0 |

This data is compiled from research findings for the direct synthesis of this compound hydrochloride. google.com

Modern and Sustainable Synthetic Strategies

Contemporary research focuses on developing more sustainable, efficient, and safer synthetic methods. This includes innovations in catalysis and the application of modern technologies like microwave irradiation and flow chemistry.

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic technologies are being applied to reactions involving this compound, primarily to enhance reaction rates and improve yields. Microwave-assisted synthesis, for example, has been employed in the creation of heterocyclic compounds where this compound is a key precursor. The synthesis of 1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole can be achieved through the reaction of this compound with a nitro-substituted precursor, a process that benefits from the rapid heating provided by microwave irradiation. vulcanchem.com Similarly, microwave heating at 120°C is used in reactions involving derivatives of this compound to produce complex molecules. mdpi.com

Flow chemistry offers advantages in safety, scalability, and control, particularly for reactions that are hazardous or have unstable intermediates. thalesnano.comamt.uksyrris.com While a direct flow synthesis of this compound is not widely reported in the provided search results, the technology is used for synthesizing related structures. For instance, flow processes have been developed for generating diazo compounds from hydrazones and for the synthesis of pyrazoles from hydrazine derivatives, highlighting the applicability of this technology to hydrazine chemistry. mdpi.com The use of flow reactors can make processes more efficient and sustainable compared to traditional batch methods. beilstein-journals.org

Regioselective Synthesis of this compound Derivatives

The synthesis of this compound derivatives with control over the position of substitution (regioselectivity) is crucial for creating specific molecular architectures, particularly in the field of heterocyclic chemistry. Key strategies include cyclocondensation reactions to form pyrazoles and the controlled alkylation of protected hydrazine precursors.

One of the most prominent methods for generating derivatives is the cyclocondensation reaction of this compound (or its hydrochloride salt) with 1,3-dicarbonyl compounds or their synthetic equivalents. This approach is widely used for the regioselective synthesis of pyrazoles. The bulky tert-butyl group sterically influences the reaction, directing the cyclization to yield a specific regioisomer. For example, the reaction of this compound hydrochloride with unsymmetrical enaminodiketones in ethanol (B145695) has been shown to be highly regiospecific, affording 4-substituted 1H-pyrazole-5-carboxylates as single regioisomers in high yields without the need for chromatographic separation. organic-chemistry.orgorganic-chemistry.org Similarly, highly regioselective cyclocondensation reactions have been reported between this compound hydrochloride and various β-dimethylaminoenones, yielding 1,4'-bipyrazoles with good to moderate yields (50-80%). scielo.brscielo.brresearchgate.net The reaction of this compound with β-hydroxy ketones is another pathway to access unsymmetrical pyrazoles regioselectively. organic-chemistry.org

Another powerful strategy for achieving regioselectivity involves the use of protecting groups. Direct alkylation of unprotected hydrazine is often difficult to control and can lead to mixtures of products. tandfonline.com By using a di-protected hydrazine, where the two nitrogen atoms have different electronic properties, one position can be selectively deprotonated and alkylated. For instance, N-Boc-N'-trifluoroacetylhydrazine (BocNHNHCOCF₃) can be regioselectively alkylated. The trifluoroacetyl group increases the acidity of the adjacent N-H proton, allowing for selective deprotonation and subsequent reaction with an electrophile. tandfonline.comresearchgate.net

Reductive amination represents another route to this compound derivatives. This involves the reaction of a hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reduced to the corresponding substituted hydrazine. A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, which proceeds through an in-situ formed imine that is subsequently reduced. mdpi.com

| Method | Reactants | Key Reagents/Conditions | Product Type | Key Finding/Yield | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | This compound HCl, Unsymmetrical Enaminodiketones | Ethanol, Reflux | 4-Substituted 1H-Pyrazole-5-carboxylates | Highly regiospecific, yields 73–94% | organic-chemistry.org |

| Cyclocondensation | This compound HCl, β-Dimethylaminoenones | Ethanol, Room Temperature | 1,4'-Bipyrazoles | Highly regioselective, yields 50-80% | scielo.brscielo.br |

| Cyclocondensation | This compound, 3-Aminocrotononitrile | Ethanol/Triethylamine (B128534) or n-Pentanol, Reflux | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | Yields up to 87% | orgsyn.org |

| Alkylation of Protected Hydrazine | BocNHNHCOCF₃, Benzyl (B1604629) bromide | Various bases (e.g., Cs₂CO₃, t-BuOK) and solvents (e.g., DMF, THF) | N-Alkyl-N,N'-diprotected hydrazine | Achieves regioselective alkylation at the nitrogen adjacent to the Boc group. | tandfonline.com |

| Reductive Amination | 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, p-Methoxybenzaldehyde | 1. Solvent-free, 120°C; 2. NaBH₄, Methanol | N-Substituted pyrazol-5-amine | Efficient one-pot, two-step process. | mdpi.com |

Purification and Isolation Techniques in Research Scale Synthesis

The purification and isolation of this compound and its derivatives are critical steps to obtain materials of sufficient purity for subsequent reactions or characterization. Common research-scale techniques include distillation, recrystallization, and column chromatography.

Distillation is particularly useful for the free base form of this compound. The free base can be liberated from its more common hydrochloride salt by treatment with a strong base, such as potassium hydroxide (B78521) (KOH), followed by distillation. orgsyn.org The distillate often consists of a mixture of this compound and water, which can be further dried over KOH pellets. orgsyn.org Vacuum distillation is employed to remove water and other low-boiling point materials from reaction mixtures during the synthesis of this compound hydrochloride. google.com

Recrystallization is a primary method for purifying solid derivatives, especially this compound hydrochloride. google.comgoogle.com Because the solubility of this compound hydrochloride in water is high, conventional recrystallization from water can result in low yields. google.com Therefore, organic solvents such as methanol, ethanol, ethyl acetate, or petroleum ether are often used. google.com One reported process for enhancing the purity of this compound hydrochloride involves treatment with ferric chloride in cold ethanol, which increases the purity to over 98%. google.com The purification of crude amine hydrochlorides can also be achieved by dissolving the material in hot absolute ethanol and then adding ether to induce crystallization upon cooling. orgsyn.org

Column chromatography is a versatile technique for purifying a wide range of this compound derivatives. mdpi.com Standard flash column chromatography using silica (B1680970) gel is common. reddit.com However, the basic nature of hydrazine compounds can lead to poor separation, including streaking or tailing of peaks on the acidic silica gel. To mitigate this, the silica gel can be deactivated by pre-flushing the column with a solvent system containing a small amount of a competing base, such as 1-3% triethylamine. rochester.edu Alternatively, amine-functionalized silica can be used as the stationary phase. biotage.com For compounds that are difficult to dissolve, solid-loading onto the column is an effective technique. rochester.edu

| Technique | Target Compound Type | Description of Method | Key Considerations | Reference |

|---|---|---|---|---|

| Distillation | Free this compound | Liberated from its hydrochloride salt by adding a strong base (e.g., 40% KOH) and distilling. The resulting aqueous layer can be dried over KOH pellets. | Boiling point of free base is 104–107°C. | orgsyn.org |

| Vacuum Distillation | This compound Hydrochloride (crude) | Used to remove water and low-boiling point materials (e.g., excess tert-butanol) from the crude reaction mixture. | Part of the workup process in synthesis. | google.comgoogle.com |

| Recrystallization | This compound Hydrochloride | Crystallized from solvents like ethanol, methanol, or ethyl acetate. | Water is generally a poor solvent for recrystallization due to high solubility. | google.comgoogle.com |

| Chemical Purification / Recrystallization | This compound Hydrochloride | Crude material is stirred with ferric chloride in cold (0-4°C) ethanol, filtered, and washed with cold ethanol. | Improves purity significantly by removing specific impurities. Yields can be around 80%. | google.com |

| Flash Column Chromatography | General Hydrazine Derivatives | Separation on a silica gel column using an appropriate eluent system. | For basic compounds, adding triethylamine (1-3%) to the eluent or using amine-functionalized silica can prevent peak tailing. | rochester.edubiotage.com |

Chemical Reactivity and Mechanistic Investigations of Tert Butylhydrazine

Nucleophilic Reactivity with Electrophilic Species

The presence of two nitrogen atoms with lone pairs of electrons renders tert-butylhydrazine a potent nucleophile. Its reactions with electrophilic centers are fundamental to its synthetic utility.

Reactions with Carbonyl Compounds: Hydrazone and Azine Formation

This compound readily reacts with aldehydes and ketones to form hydrazones, a process analogous to imine formation. This condensation reaction involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration. The general reaction can be represented as:

R1R2C=O + (CH3)3C-NH-NH2 → R1R2C=N-NH-C(CH3)3 + H2O

Under certain conditions, particularly with symmetrical aldehydes or ketones, a second molecule of the carbonyl compound can react with the formed hydrazone to yield azines:

2 R1R2C=O + (CH3)3C-NH-NH2 → R1R2C=N-N=CR1R2 + (CH3)3C-NH2 + H2O

These reactions are typically carried out in protic solvents, often with mild acid catalysis to facilitate the dehydration step. The tert-butyl group can influence the rate and equilibrium of these reactions due to steric hindrance. For instance, the reaction of this compound with 2-chlorovinyl ketones can lead to the formation of substituted pyrazoles, with the regioselectivity influenced by the ketone's structure researchgate.net. Symmetrical azines can be rapidly generated from carbonyl compounds and hydrazine hydrate (B1144303) in the presence of molecular iodine at low temperatures researchgate.netsathyabama.ac.inerpublications.com.

Acylation and Sulfonylation Reactions

This compound undergoes acylation and sulfonylation reactions with acyl halides, acid anhydrides, and sulfonyl halides, forming N-acyl or N-sulfonyl derivatives. These reactions are examples of nucleophilic acyl substitution and nucleophilic substitution at sulfur, respectively.

R-COCl + (CH3)3C-NH-NH2 → R-CO-NH-NH-C(CH3)3 + HCl

R-SO2Cl + (CH3)3C-NH-NH2 → R-SO2-NH-NH-C(CH3)3 + HCl

A key challenge in the acylation of hydrazines is controlling the selectivity between mono- and di-acylation, as well as regioselectivity (acylation on the substituted or unsubstituted nitrogen). Prior art indicates that reactions of this compound with benzoyl chloride predominantly yield Benzoyl-NH-N'H-t-butyl, suggesting acylation on the less hindered terminal nitrogen google.com. Research aims to develop processes that selectively produce N-acyl-N'-alkylhydrazines in higher proportions google.com.

Alkylation Reactions

Alkylation of this compound can occur at either nitrogen atom, depending on the reaction conditions and the nature of the alkylating agent. The reaction with alkyl halides, for example, can lead to mono- or di-alkylation products.

R-X + (CH3)3C-NH-NH2 → (CH3)3C-NH-NH-R + HX

Or

R-X + (CH3)3C-NH-NH-R → [(CH3)3C-NH-NH2-R]+X-

The tert-butyl group's steric bulk can influence the regioselectivity and efficiency of alkylation. For instance, tert-butyl lithiohydrazones, derived from the reaction of tert-butylhydrazones with butyllithium, can be selectively alkylated with alkyl, allyl, and benzyl (B1604629) halides, yielding tert-butylazo compounds cdnsciencepub.com. Di-tert-butyl hydrazine-1,2-dicarboxylate can also undergo alkylation researchgate.net.

Reductive Capabilities and Redox Reaction Mechanisms

This compound is recognized as a strong reducing agent due to the readily oxidizable N-N bond. Its reducing power is particularly relevant in the context of metal ion reduction and radical chemistry.

Reduction of Metal Ions and Actinides: Mechanistic Studies

This compound has demonstrated significant selectivity in the reduction of certain metal ions, notably Np(VI) to Np(V) researchgate.netrsc.org. Theoretical studies using density functional theory (DFT) have explored the mechanisms involved in these reductions. For Np(VI) reduction, pathways involving free radical ion intermediates and free radical mechanisms have been proposed. These studies suggest that the reduction often proceeds via hydrogen atom transfer from the hydrazine to the metal-oxo species, accompanied by N-H bond dissociation and Oax-H bond formation researchgate.netrsc.orgacs.org.

The reduction of Np(VI) by this compound has been investigated, with findings indicating that the first Np(VI) reduction can be attributed to outer-sphere electron transfer, while the second reduction step involves hydrogen transfer researchgate.net. The bulky tert-butyl group can influence the reaction kinetics and selectivity. For example, this compound has shown promise as a selective reductant for Np(VI) under controlled conditions, unlike 1,1-dimethylhydrazine, where the reduction of Pu(IV) is enhanced in the presence of U(VI), making it unsuitable for selective separation researchgate.net.

The chemical reduction of Np(VI) O22+ to Np(IV) has been achieved through complexation with a redox-active ligand, suggesting that the energetic proximity of 5f and 6d orbitals in actinides plays a role in their redox chemistry nih.gov. Transition metals, including actinides, exhibit a wide range of redox behaviors, with some acting as strong reducing agents lumenlearning.comfigshare.comosti.gov.

Investigation of Free Radical and Free Radical Ion Mechanisms

The reactivity of this compound is also linked to its ability to generate and participate in free radical processes. For instance, the oxidation of this compound with lead dioxide can generate tert-butyl radicals, which can be trapped by alkyl nitroso compounds escholarship.org.

Theoretical studies on the reduction of Np(VI) by hydrazine derivatives, including this compound, have identified free radical and free radical ion mechanisms as probable pathways researchgate.netrsc.orgacs.orgresearchgate.net. These mechanisms often involve the formation of radical intermediates, such as [(CH3)3CN2H3]+•, which can participate in further reduction steps researchgate.net. The potential energy profiles (PEPs) and energy barriers associated with these mechanisms help elucidate the relative reduction abilities of different hydrazine derivatives researchgate.netacs.org.

Alkyl radicals can be generated from tert-butyl hydrazine via homolysis, and this has been utilized in mechanistic studies, for example, in the context of xanthine (B1682287) alkylation core.ac.uk. The behavior of alkyl hydrazines in radical reactions is generally less reactive than aromatic hydrazines due to the instability of their radical intermediates chemrxiv.org.

Cyclization Reactions in Heterocyclic Synthesis

This compound readily participates in cyclization reactions, acting as a nucleophilic component to form various heterocyclic ring systems. Its bulky tert-butyl group often imparts specific solubility and steric properties to the synthesized heterocycles.

Formation of Pyrazole (B372694) and Pyrazoline Derivatives

The synthesis of pyrazole and pyrazoline derivatives is a prominent area where this compound finds significant application. These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are prevalent in pharmaceuticals, agrochemicals, and material science.

This compound commonly reacts with 1,3-difunctionalized carbon compounds, such as 1,3-dicarbonyl compounds, β-keto esters, and enaminodiketones, to yield pyrazole derivatives. The reaction typically proceeds via a condensation followed by cyclization and dehydration mechanism. For instance, the cyclocondensation of unsymmetrical enaminodiketones with this compound hydrochloride in ethanol (B145695) has been shown to produce 4-substituted 1H-pyrazole-5-carboxylates regiospecifically and in high yields, often ranging from 73% to 94% organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netajrconline.org. This regioselectivity is attributed to the addition-elimination mechanism followed by heterocyclization, where the hydrazine initially attacks the β-carbon of the enaminodiketone organic-chemistry.org.

Reactions with α,β-unsaturated carbonyl compounds or their precursors, such as 2-chlorovinyl ketones, can lead to the formation of pyrazolines, which can subsequently be oxidized to pyrazoles mdpi.comresearchgate.netacs.orgacs.orgresearchgate.net. The reaction of 2-chlorovinyl ketones with this compound can result in mixtures of 1-(tert-butyl)-3- and -5-alkylpyrazoles, with the regioselectivity influenced by the alkyl chain length and the presence of halogen atoms in the ketone precursor researchgate.net. For example, longer alkyl chains and halogen substituents tend to favor the formation of the 3-alkyl-1-(tert-butyl)pyrazole isomer researchgate.net.

Furthermore, this compound has been employed in the synthesis of trifluoromethylated pyrazoles from β-CF₃-1,3-enynes. When reacted with these enynes, followed by an oxidation step, 1,4,5-trisubstituted pyrazoles are obtained acs.orgacs.orgresearchgate.net.

Table 3.3.1: Synthesis of Pyrazole and Pyrazoline Derivatives Using this compound

| Reactants | Product Type | Key Conditions | Typical Yield (%) | Citation(s) |

| Unsymmetrical Enaminodiketones + this compound HCl | 4-Substituted 1H-pyrazole-5-carboxylates | Ethanol, room temperature to 80°C, catalytic acid | 73–94 | organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netajrconline.org |

| 2-Chlorovinyl Ketones + this compound | 1-(tert-Butyl)-3/5-alkylpyrazoles | Triethylamine (B128534), reflux | Variable (isomer mix) | researchgate.net |

| β-CF₃-1,3-Enynes + this compound | 1,4,5-Trisubstituted Pyrazoles | Oxidation step required | Variable | acs.orgacs.orgresearchgate.net |

| β-Keto Esters (e.g., Ethyl acetoacetate) + this compound | 1-tert-Butyl-3-methyl-1H-pyrazole-5-carboxylic acid | Ethanol, 80°C, 12 hours, catalytic p-toluenesulfonic acid | 78–82 |

Synthesis of Triazole and Tetrazole Systems

This compound also plays a role in the synthesis of triazole derivatives. For example, it can react with methyl isocyanate to form substituted triazole compounds, such as 2-(3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine smolecule.com. Additionally, the reaction of this compound with suitable thio-forming reagents can lead to the formation of 4-(tert-butyl)-4H-1,2,4-triazole-3-thiols ontosight.ai. The synthesis of 1,2,4-triazoles has also been reported using this compound in conjunction with other reagents thieme-connect.com.

While the primary route for tetrazole synthesis typically involves the [3+2] cycloaddition of nitriles with azides nih.gov, this compound itself is not a direct reactant in these common pathways. However, tert-butyl groups can be incorporated into tetrazole structures, or tert-butyl carbazate (B1233558) (a protected form of this compound) can be used in related reactions nih.govrug.nl.

Table 3.3.2: Synthesis of Triazole Derivatives Using this compound

| Reactants | Product Type | Key Conditions | Typical Yield (%) | Citation(s) |

| This compound + Methyl isocyanate | 2-(3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | Controlled conditions | Variable | smolecule.com |

| This compound + Thio-forming reagent | 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol | Not specified | Variable | ontosight.ai |

| This compound + Formamide derivative | 1,2,4-Triazole derivatives | Microwave-assisted, catalyst-free conditions | Variable | thieme-connect.com |

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The kinetic and thermodynamic aspects of reactions involving this compound have been investigated, particularly in the context of redox chemistry and chemical synthesis.

A significant area of study involves the reduction of Neptunium(VI) (Np(VI)) by this compound in nitric acid media. Kinetic studies have established a rate equation for this process: -dc(Np(VI))/dt = k c(Np(VI))^0.9 (TBH)^0.75 (H^+)^-1 iaea.org. The rate constant at 25°C was determined to be 5.44 (mol/L)⁻⁰.¹⁵ min⁻¹, with an activation energy of 61.2 kJ/mol iaea.org. Theoretical investigations using density functional theory (DFT) have provided insights into the reaction mechanisms, suggesting that certain pathways for the reduction of Np(VI) by this compound are kinetically optimal researchgate.netdntb.gov.ua. This compound has demonstrated exceptional selectivity in the reduction of Np(VI) researchgate.netrsc.org.

In terms of oxidation, the reaction of this compound with tris(dimethylglyoximato)nickelate(IV) in the presence of Cu²⁺ ions follows pseudo-first-order kinetics concerning the disappearance of the nickel(IV) complex rsc.org.

Thermodynamic analyses have also been conducted. For instance, studies on the reduction of Np(VI) indicate that this compound can enhance the thermodynamic ability of the reaction compared to hydrazine alone researchgate.net. In the context of atomic layer deposition (ALD), the reactions involving this compound with tungsten precursors were found to be endothermic, contrasting with exothermic reactions observed with other precursors like diethylamine (B46881) borane (B79455) researchgate.net.

Table 3.4: Kinetic and Thermodynamic Data for this compound Transformations

| Reaction | Parameter | Value | Conditions | Citation(s) |

| Np(VI) reduction by this compound | Rate Equation | -dc(Np(VI))/dt = k c(Np(VI))^0.9 (TBH)^0.75 (H^+)^-1 | Nitric acid media | iaea.org |

| Np(VI) reduction by this compound | Rate Constant (k) | 5.44 (mol/L)⁻⁰.¹⁵ min⁻¹ | 25°C | iaea.org |

| Np(VI) reduction by this compound | Activation Energy (Ea) | 61.2 kJ/mol | Nitric acid media | iaea.org |

| Oxidation of this compound by Tris(dimethylglyoximato)nickelate(IV) | Reaction Order (Ni(IV) complex) | Pseudo-first-order | Aqueous medium, 35°C, I=0.25 mol dm⁻³ | rsc.org |

| W ALD with this compound | Reaction Enthalpy | Endothermic | Not specified | researchgate.net |

Compound List:

this compound

Neptunium(VI) (Np(VI))

1,3-Dicarbonyl compounds

β-Keto esters

Enaminodiketones

4-Substituted 1H-pyrazole-5-carboxylates

2-Chlorovinyl ketones

Pyrazolines

Pyrazoles

1-(tert-Butyl)-3-alkylpyrazoles

1-(tert-Butyl)-5-alkylpyrazoles

β-CF₃-1,3-enynes

1,4,5-Trisubstituted Pyrazoles

1-tert-Butyl-3-methyl-1H-pyrazole-5-carboxylic acid

Methyl isocyanate

2-(3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine

4-(tert-butyl)-4H-1,2,4-triazole-3-thiols

1,2,4-Triazoles

Tetrazoles

tert-Butyl carbazate

Nitriles

Azides

Tris(dimethylglyoximato)nickelate(IV)

Diethylamine borane (DEAB)

Dimethylamine borane (DMAB)

Triethylaluminum (TEA)

Trimethylaluminum (TMA)

Ammonia (B1221849) (NH₃)

Derivatives and Analogues of Tert Butylhydrazine: Synthesis and Chemical Properties

N-Substituted tert-Butylhydrazine Derivatives and Their Preparations

The substitution on the nitrogen atoms of this compound gives rise to a variety of derivatives, including N-alkyl, N-aryl, and other heteroatom-substituted compounds. The synthesis of these derivatives often utilizes this compound hydrochloride as a stable and readily available precursor.

One significant class of N-substituted derivatives is the pyrazoles. For instance, this compound hydrochloride is a key reagent in the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. sigmaaldrich.com It is also used in the preparation of other heterocyclic systems, such as 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole. sigmaaldrich.com Another example includes the synthesis of diphosphinohydrazines, which are prepared through the reaction of this compound hydrochloride with chlorophosphines. sigmaaldrich.com

The synthesis of N-aryl derivatives of this compound can be achieved through various methods. One approach involves the copper-catalyzed coupling of N-Boc protected hydrazine (B178648) with aryl iodides. This method is notable for its tolerance of various functional groups on the aryl ring. The regioselectivity of the arylation can be influenced by the substitution pattern of the aryl iodide. Another strategy for the synthesis of N-aryl hydrazines involves the reaction of aryllithium compounds with di-tert-butyl azodicarboxylate to form a Boc-protected arylhydrazide, which is subsequently deprotected. nih.gov This two-step process allows for the preparation of electron-rich arylhydrazines that might otherwise be unstable. nih.gov

The following table provides examples of N-substituted this compound derivatives and the methods for their preparation.

| Derivative Class | Specific Example | Precursors | Method |

| Pyrazoles | 1,3,4,5-tetrasubstituted pyrazoles | This compound hydrochloride, Baylis-Hillman adducts | One-pot synthesis |

| Pyrazoles | 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole | This compound hydrochloride | Cyclization reaction |

| Diphosphinohydrazines | R-NH-N(PPh2)2 | This compound hydrochloride, Ph2PCl | Reaction with chlorophosphine |

| N-Aryl hydrazides | N'-aryl-N-Boc-hydrazine | N-Boc hydrazine, aryl iodide | Copper-catalyzed N-arylation |

| N-Aryl hydrazines | Electron-rich arylhydrazines | Aryl bromide, di-tert-butyl azodicarboxylate | Lithiation followed by reaction with azodicarboxylate and deprotection |

Acylhydrazines and Related Compounds Derived from this compound

Acylhydrazines, characterized by the presence of an acyl group attached to a nitrogen atom of the hydrazine moiety, are a significant class of compounds derived from this compound. These derivatives are often synthesized by reacting this compound or its hydrochloride salt with an acylating agent, such as an acid chloride or an anhydride (B1165640).

A notable example is the synthesis of N'-tert-butyl-N-(thiobenzoyl)hydrazine. bohrium.com This compound is prepared by reacting S-(thiobenzoyl)thioglycolic acid with an excess of this compound hydrochloride in pyridine (B92270) at elevated temperatures. bohrium.com This reaction demonstrates the nucleophilic character of the amino group of this compound attacking the thioacyl group.

Furthermore, tert-butyl carbazate (B1233558), also known as N-Boc-hydrazine, is a crucial intermediate in the synthesis of various related compounds. It can be prepared from the reaction of hydrazine with reagents like t-butyl S-methylthiolcarbonate or t-butyl phenyl carbonate. google.com This Boc-protected hydrazine is a versatile building block for the introduction of the tert-butoxycarbonyl group and for the synthesis of more complex molecules.

The reactivity of the acylhydrazine moiety allows for further functionalization. For instance, N-tert-butyl-N-benzoylhydrazine can be used as a precursor for the synthesis of more elaborate structures, such as N-tert-butyl-N'(N)-(1-aryl-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl)-N(N')-(substituted)benzoylhydrazines. nih.gov The synthesis of these complex molecules often involves the conversion of a carboxylic acid to a mixed anhydride, which then reacts with the N-tert-butyl-N-benzoylhydrazine. nih.gov

The following table summarizes some examples of acylhydrazines and related compounds derived from this compound.

| Compound | Precursors | Key Reaction Step |

| N'-tert-butyl-N-(thiobenzoyl)hydrazine | S-(thiobenzoyl)thioglycolic acid, this compound hydrochloride | Nucleophilic acyl substitution |

| tert-Butyl carbazate (N-Boc-hydrazine) | Hydrazine, t-butyl S-methylthiolcarbonate | Acylation of hydrazine |

| Complex benzoylhydrazines | 1-Aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid, N-tert-butyl-N-benzoylhydrazine | Mixed anhydride formation and subsequent acylation |

Metal Complexes Incorporating this compound Ligands

The coordination chemistry of hydrazine and its derivatives is extensive, with these compounds acting as ligands for a wide range of metal ions. While the direct complexation of this compound is not as widely reported as that of its derivatives, the principles of coordination are similar. Hydrazine and its substituted analogues typically coordinate to metal centers through one or both of their nitrogen atoms.

More commonly, derivatives of this compound, such as hydrazones, are employed as ligands. Hydrazones are formed by the condensation of a hydrazine with an aldehyde or a ketone. These ligands often act as chelating agents, binding to the metal ion through a nitrogen atom from the hydrazine moiety and another donor atom, such as oxygen or sulfur, from the aldehyde or ketone precursor.

For example, hydrazone Schiff base ligands derived from the condensation of carbohydrazides with substituted phenols can form stable complexes with various transition metals, including Fe(III), Cr(III), and Ti(III). Spectroscopic studies of these complexes often confirm a tridentate coordination behavior of the ligand, involving the nitrogen of the azomethine group and oxygen atoms from the phenolic and carbonyl groups.

In a related context, the coordination chemistry of other substituted hydrazines provides insight into the potential behavior of this compound ligands. For instance, a zinc complex of methanesulfonylhydrazine, [ZnCl2(MSH)2], has been synthesized and structurally characterized. rsc.org In this complex, the methanesulfonylhydrazine ligand coordinates to the zinc center, resulting in a pseudo-tetrahedral geometry. rsc.org Another example is a ruthenium(II) complex containing three N,N-dimethylhydrazine ligands, where coordination occurs through the unsubstituted nitrogen atoms. rsc.org

The following table provides examples of metal complexes with ligands related to this compound.

| Metal Ion | Ligand Type | Example Ligand | Coordination Mode |

| Zn(II) | Sulfonylhydrazine | Methanesulfonylhydrazine | Monodentate via N |

| Ru(II) | Dialkylhydrazine | N,N-dimethylhydrazine | Monodentate via NH2 |

| Fe(III), Cr(III), Ti(III) | Hydrazone | 1-(2,5-dihydroxyphenyl)propylidene)pyrazine-2-carbohydrazide | Tridentate (ONO) |

| Co(III), Ni(II), Cu(II) | Hydrazone | (E)-1-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-(phthalazin-1-yl)hydrazine | Tridentate (NNO) |

Structure-Reactivity Relationships in Functionalized this compound Analogues

The chemical reactivity and physical properties of functionalized this compound analogues are significantly influenced by the nature and position of the substituents. The bulky tert-butyl group itself imparts specific steric and electronic effects that can modulate the reactivity of the hydrazine moiety.

The steric hindrance provided by the tert-butyl group can influence the regioselectivity of reactions. For example, in substitution reactions, the less sterically hindered nitrogen atom is often the preferred site of attack. Furthermore, the tert-butyl group is known to have a significant impact on the solid-state properties of molecules. In a study on phenothiazine (B1677639) derivatives, the presence of a tert-butyl group led to looser molecular packing and weaker intermolecular interactions in the crystalline state, which in turn affected the material's fluorescence properties. nih.gov This suggests that the tert-butyl group in hydrazine derivatives can play a crucial role in determining their crystal engineering and material properties.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Building Block in Complex Organic Synthesis

The tert-butylhydrazine moiety serves as a critical scaffold in the construction of more complex organic molecules, finding widespread use in both pharmaceutical and agrochemical research. Its ability to participate in cyclization reactions and to introduce specific functional groups makes it invaluable for creating targeted molecular architectures.

Table 5.1.1: Pharmaceutical Intermediate Synthesis Utilizing this compound

| Target Compound Class / Specific Compound | Role of this compound | Key Applications/Therapeutic Areas | References |

| Pyrazole (B372694) Derivatives | Precursor for pyrazole ring formation | Kinase inhibitors, bioactive molecules | chemicalbook.comsigmaaldrich.com |

| Insect Growth Regulators (IGRs) | Core structural component | Pest control (e.g., tebufenozide, methoxyfenozide) | sci-hub.segoogle.comchemicalbook.comchembk.comresearchgate.netreformchem.com |

| Flurpiridaz Precursors | Intermediate in synthesis | Radiopharmaceutical development | newdrugapprovals.org |

| Benzohydrazide Derivatives | Hydrazide moiety source | Agrochemicals, pharmaceutical research | chembk.com |

| Nuclear Transport Modulators | Protected hydrazine (B178648) source | Pharmaceutical research | google.com |

The agrochemical industry extensively employs this compound as a foundational building block for synthesizing a variety of pesticides, particularly insect growth regulators (IGRs). These compounds mimic the action of insect hormones, disrupting molting and development. Prominent examples include tebufenozide, methoxyfenozide, halofenozide, and chromafenozide, all of which are synthesized using this compound derivatives sci-hub.segoogle.comchemicalbook.comchembk.comresearchgate.netreformchem.com. Research has also explored its use in creating compounds with herbicidal activity, such as those interfering with carotenoid biosynthesis dokumen.pub. Additionally, this compound is a precursor for synthesizing pyrazole-based agrochemicals and other compounds with potential pesticidal properties, underscoring its importance in crop protection ontosight.ai.

Table 5.1.2: Agrochemical Synthesis Utilizing this compound

| Agrochemical Class / Specific Compound | Role of this compound | Target Pests / Mode of Action | References |

| Insect Growth Regulators (IGRs) | Core structural component | Lepidopteran pests (mimic ecdysone) | sci-hub.segoogle.comchemicalbook.comchembk.comresearchgate.netreformchem.com |

| Herbicides | Building block | Interference with carotenoid biosynthesis | dokumen.pub |

| Diacylhydrazine Insecticides | Hydrazide moiety source | Broad-spectrum insecticidal activity | researchgate.netresearchgate.netscispace.com |

| Pyrazole-based Agrochemicals | Precursor for pyrazole ring | Pesticide development | |

| Triazole Derivatives | Precursor | Potential agrochemical lead compounds | ontosight.ai |

Utilization in Catalysis and Ligand Design

This compound and its derivatives play a role in catalysis, primarily through their incorporation into ligands for organometallic complexes or as direct participants in catalytic transformations. The steric bulk of the tert-butyl group can influence the coordination environment and reactivity of metal centers.

In organometallic chemistry, this compound derivatives are employed in the synthesis of chiral ligands, such as the tert-Bu-JOSIPHOS family. These ligands are crucial components in asymmetric catalysis, enabling enantioselective transformations like the desymmetrization of meso alkenes and the synthesis of chiral propionitrile (B127096) derivatives from alkynes acs.orgscholaris.cawiley-vch.dethieme-connect.deambeed.com. The ability of these ligands to control stereochemistry is vital for producing enantiomerically pure pharmaceuticals and fine chemicals. Furthermore, the coordination chemistry of this compound itself has been explored, with complexes like zinc dichloride bis(t-butylhydrazine) monohydrate being synthesized, suggesting potential applications in coordination chemistry and catalysis researchgate.net.

Table 5.2: Catalysis and Ligand Design Applications of this compound Derivatives

| Application Area | Role of this compound Derivative | Catalytic System / Ligand Type | Outcome / Reaction Type | References |

| Asymmetric Catalysis | Synthesis of chiral ligands (e.g., tert-Bu-JOSIPHOS) | Rhodium-catalyzed reactions | Enantioselective allylic substitution, ring-opening of diazabicycles | scholaris.cawiley-vch.dethieme-connect.deambeed.com |

| Organic Synthesis | Reactant in catalytic cycle | TpRh(C₂H₄)₂ / P(2-furyl)₃ | Synthesis of propionitrile derivatives from alkynes | acs.org |

| Coordination Chemistry | Ligand in metal complex | Zinc dichloride complex | Formation of tetrahedral metal center with hydrazine ligands | researchgate.net |

Application in Material Functionalization and Deposition Processes

This compound has found a significant niche in materials science, particularly in the field of atomic layer deposition (ALD) for the growth of high-quality thin films. Its properties as a reducing agent or co-reactant enable precise control over film deposition at the atomic level.

In ALD, this compound (TBH) is utilized as a co-reactant or reducing agent for the deposition of various metal films, including copper and silver, at low temperatures. Its effectiveness stems from its ability to facilitate self-limiting surface reactions, leading to conformal and uniform film growth.

For copper (Cu) deposition , TBH is employed as a reducing agent in conjunction with Cu(dmap)₂ precursors. This process allows for low-temperature ALD (80–140 °C) with self-limiting growth observed at 120 °C. The resulting copper films exhibit low resistivity (1.9 μΩ·cm for a 54 nm film) and high purity (~99.4 at.%), making them suitable for microelectronic applications. The deposition can be performed on various substrates, including silicon, glass, Al₂O₃, TiN, and Ru sci-hub.seacs.orgsci-hub.se.

In the case of silver (Ag) deposition , TBH acts as a co-reactant with precursors like (hfac)Ag(1,5-COD). This method provides a wider ALD temperature window (105–128 °C) compared to alcohol co-reactants, yielding crystalline metallic silver films with good conductivity and planar morphology google.com.

TBH has also been investigated for tungsten (W) deposition via ALD. While thermal ALD using TBH with a F-free W precursor resulted in tungsten oxycarbide films with high resistivity, a modified 3-step ALD process incorporating H₂ plasma significantly improved film composition and reduced resistivity. Subsequent high-temperature annealing of these films yielded body-centered-cubic α-W with very low resistivity (~200 μΩ·cm) lookchem.comresearchgate.net.

Table 5.3.1: this compound in Atomic Layer Deposition (ALD) for Metal Film Growth

| Metal | Precursor System | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Resistivity (μΩ·cm) | Purity / Film Characteristics | Substrates | References |

| Copper (Cu) | Cu(dmap)₂ + this compound (TBH) | 80–140 (self-limiting at 120) | ~0.17 (initial), ~0.05 (later) | 1.9 (54 nm film) | ~99.4 at.% purity, smooth | Si, Glass, Al₂O₃, TiN, Ru | sci-hub.seacs.orgsci-hub.se |

| Silver (Ag) | (hfac)Ag(1,5-COD) + TBH | 105–128 (window) | ~0.18 | Not specified | Crystalline metallic, conductive | Not specified | google.com |

| Tungsten (W) | F-free W precursor + TBH | Varies by process | ~0.4 (2-step), ~0.13 (WS₂ ALD) | ~80,000 (thermal), ~650 (3-step), ~200 (annealed 3-step) | WOxCy, WCx, α-W phases | Not specified | lookchem.comresearchgate.net |

Compound Name Table:

this compound

this compound hydrochloride

Hydrazine

Cu(dmap)₂ (dmap = dimethylamino-2-propoxide)

(hfac)Ag(1,5-COD) ((hexafluoroacetylacetonato)silver(I)(1,5-cyclooctadiene))

Propanol

F-free W precursor (e.g., tris(3-hexyne) mono-carbonyl tungsten)

5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole

Tebufenozide

Chlorfenozide

Methoxyfenozide

Chromafenozide

Halofenozide

Pyridaben

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

4-(tert-butyl)-4H-1,2,4-triazole-3-thiol

TpRh(C₂H₄)₂ (Tp = tris(pyrazol-1-yl)borate)

P(2-furyl)₃

tert-Bu-JOSIPHOS

Zinc dichloride bis(t-butylhydrazine) monohydrate

Flurpiridaz

Spectroscopic and Structural Characterization Studies of Tert Butylhydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide invaluable information about the chemical environment of hydrogen and carbon atoms, respectively.

For tert-Butylhydrazine, ¹H NMR typically reveals distinct signals corresponding to the protons of the tert-butyl group and the hydrazine (B178648) moiety. The tert-butyl group, with its three equivalent methyl groups attached to a quaternary carbon, usually appears as a singlet. The protons of the hydrazine group (-NH-NH₂) are also observable, with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding and proton exchange. In DMSO-d₆, this compound hydrochloride shows a signal at approximately 10.1 ppm for the NH₂ protons and a broad signal around 4.8 ppm for the NH proton, with the tert-butyl protons appearing as a singlet at 1.237 ppm chemicalbook.com. ¹³C NMR provides complementary information, with the tert-butyl group typically showing signals for the methyl carbons and the quaternary carbon.

NMR data for derivatives can be more complex, reflecting the specific substituents. For instance, in studies of related compounds like 4-tert-butylphenoxyacetylhydrazones, ¹H NMR spectra have been analyzed to confirm the presence of characteristic aromatic and aliphatic protons, as well as signals from the hydrazone linkage nih.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the characteristic frequencies of molecular bonds. These methods are crucial for identifying functional groups and confirming the presence of specific structural features.

IR spectroscopy of this compound and its salts typically shows characteristic absorption bands. For this compound hydrochloride, IR spectra exhibit N-H stretching vibrations, C-H stretching vibrations (aliphatic), and potentially C-N stretching vibrations. For example, N-H stretching bands are often observed in the region of 3200-3400 cm⁻¹ rsc.orgsci-hub.st. C-H stretching vibrations from the tert-butyl group are expected in the 2850-2970 cm⁻¹ range rsc.orgamazonaws.com. The presence of carbonyl groups in derivatives like hydrazones would lead to strong C=O stretching absorptions, typically around 1650-1750 cm⁻¹ nih.govrsc.org.

Raman spectroscopy complements IR by probing different vibrational modes, particularly those involving symmetric stretching of non-polar bonds, which are often weak in IR. While specific Raman data for this compound itself are less commonly detailed in general searches, Raman spectroscopy is a standard tool for vibrational analysis in chemical research researchgate.netwikipedia.org.

Mass Spectrometry Techniques in Research

Mass spectrometry (MS) is indispensable for determining the molecular weight and providing information about the fragmentation patterns of compounds, which aids in structural identification. Electron ionization (EI) is a common technique, though softer ionization methods like Electrospray Ionization (ESI) are also widely used.

For this compound, EI-MS would typically show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns can arise from the cleavage of bonds within the molecule. For instance, the tert-butyl group is prone to fragmentation, potentially leading to characteristic ions. The mass spectrum of tert-butylamine (B42293), a related compound, shows a base peak at m/z 58, indicative of a stable fragment ion pearson.com. For this compound, fragmentation might involve the loss of methyl groups or cleavage of the N-N bond. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition. For example, HRMS (ESI+) of a derivative showed a [M+H]⁺ ion at m/z 331.2590, matching the calculated value for C₁₇H₃₄N₂O₄ rsc.org. Another study reported mass spectrometry confirming molecular weight and fragmentation patterns for a derivative, with a specific ion at m/z 211.12 for C₈H₁₄N₄O .

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise bond lengths, bond angles, and molecular packing arrangements.

Studies involving derivatives of this compound have utilized X-ray crystallography. For example, the crystal structure of 1,2-dibenzoyl-1-tert-butylhydrazine (B1680582) was determined, revealing a monoclinic system with specific lattice parameters (a = 10.5114(7) Å, b = 31.557(3) Å, c = 11.1578(8) Å, β = 113.210(6)°) and space group P2₁/n researchgate.netcdnsciencepub.com. This analysis confirmed the N-N bond adopting a gauche conformation and provided detailed bond distances and angles. Another study on 3-tert-butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate (B1240308) reported its crystal structure, with lattice parameters a = 8.7974 (2) Å, b = 18.7622 (4) Å, c = 11.7405 (3) Å, and β = 92.634 (2)°, belonging to the monoclinic system with space group P2₁/n iucr.org. This analysis revealed a C18—N2 bond length of 1.517 (2) Å, slightly longer than a typical C—N bond, attributed to the steric bulk of the tert-butyl group. Intermolecular C—H⋯O hydrogen bonds were also observed, linking molecules into layers iucr.org.

Elemental Analysis for Compound Purity and Composition

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (typically carbon, hydrogen, and nitrogen). This technique is crucial for verifying the purity and confirming the composition of synthesized compounds.

For this compound (C₄H₁₂N₂), the theoretical elemental composition is approximately 54.50% Carbon, 13.72% Hydrogen, and 31.78% Nitrogen. Experimental elemental analysis results for this compound hydrochloride (C₄H₁₂N₂·HCl) would be expected to align with its molecular formula, including the contribution of the chloride ion. For example, in the synthesis of a derivative, elemental analysis calculated for C₁₁H₁₅N₃O₂ was C, 59.71%; H, 6.83%; N, 18.99%, with experimental findings reported as C, 60.19%; H, 6.70%; N, 18.58% nih.gov. Another study reported elemental analysis for a derivative with calculated values of C, 67.24%; H, 4.34%; N, 12.06%, and experimental values of C, 66.77%; H, 4.26%; N, 9.90% nih.gov. These examples highlight how elemental analysis confirms the expected elemental ratios in synthesized compounds.

Compound List:

this compound

this compound hydrochloride

1,2-dibenzoyl-1-tert-butylhydrazine

4-tert-butylphenoxyacetylhydrazones

3-tert-butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate

(E)-1–(3,5-dichlorophenyl)-2–(2-nitrobenzylidene)hydrazine

(E)-1–(2-nitrobenzylidene)-2-(3,5-dichlorophenyl)hydrazine

(E)-1-(4-chlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(4-methoxyphenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(4-methylphenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(4-nitrophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(4-tert-butylphenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(4-trifluoromethylphenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3-chlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3-methylphenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3-nitrophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2-chlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2-methylphenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2-trifluoromethylphenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,5-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3,4-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3,4-dimethylphenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3,5-dimethylphenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(4-dimethylaminophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4-dimethylphenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,3-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3,5-bis(trifluoromethyl)phenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2-methoxyphenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2-bromophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3-bromophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(4-bromophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2-fluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3-fluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(4-fluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4-difluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3,5-difluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4,6-trichlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4,5-trichlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3,4,5-trichlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4,6-trifluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3,4,5-trifluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4,5-trifluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4,6-trifluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3,5-bis(trifluoromethyl)phenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2-bromophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3-bromophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(4-bromophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2-fluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3-fluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(4-fluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4-difluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3,5-difluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4,6-trichlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4,5-trichlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3,4,5-trichlorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4,6-trifluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(3,4,5-trifluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4,5-trifluorophenyl)-2-(2-nitrobenzylidene)hydrazine

(E)-1-(2,4,6-trifluorophenyl)-2-(2-nitrobenzylidene)hydrazine

3-tert-butyl-1H-pyrazole-5-carbohydrazide

N′-tert-Butyl-5-(4-chlorophenyl)furan-2-carbohydrazide

trans-N,N'-[2-(2'-Methylphenyl)-cyclopent-3-enyl]-di-tert-butylhydrazine dicarboxylate

2,3-Diazabicyclo[2.2.1]hept-5-ene-N,N'-di-tert-butyl dicarboxylate

2,3-Diazabicyclo[2.2.1]hept-5-ene-N,N'-phthalazide

trans-N,N'-(2-Phenylcyclopent-3-enyl)-diethylhydrazine dicarboxylate

(IUCr) 3-tert-butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate

Theoretical and Computational Chemistry Studies of Tert Butylhydrazine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are pivotal in understanding the fundamental electronic properties and bonding within molecules like tert-butylhydrazine. These studies employ various theoretical methods to map out electron distribution, molecular orbitals, and bond characteristics. For instance, ab initio calculations and Density Functional Theory (DFT) have been utilized to analyze the electronic structure of hydrazine (B178648) derivatives, providing insights into charge distribution and the nature of chemical bonds researchgate.netdiva-portal.orgacs.org. These calculations can reveal how the bulky tert-butyl group influences the electronic environment of the hydrazine moiety. Studies on related compounds have shown that computational methods can accurately predict bond lengths and angles, which are crucial for understanding molecular geometry and reactivity mdpi.combsu.by. The electronic spectrum, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be computed, offering a glimpse into the molecule's potential for electron donation or acceptance bsu.by.

Conformational Analysis and Molecular Dynamics Simulations

The spatial arrangement of atoms within a molecule, known as its conformation, significantly impacts its physical and chemical properties. For this compound, conformational analysis aims to identify the most stable spatial arrangements and the energy barriers associated with interconversion between these forms. Studies on similar substituted hydrazines have indicated that bulky groups, such as the tert-butyl moiety, can influence conformational preferences, leading to specific folded or extended arrangements mdpi.comnih.gov. Molecular dynamics simulations can further explore the dynamic behavior of the molecule, providing insights into how these conformations evolve over time and under different conditions. Research on related adamantane-linked hydrazine derivatives has shown distinct conformational preferences influenced by the nature of the substituent, with energy differences between conformers being quantifiable through computational methods mdpi.comnih.gov.

Prediction of Reactivity and Reaction Pathways

Computational chemistry plays a crucial role in predicting the reactivity of this compound and mapping out potential reaction pathways. By calculating activation energies and transition states, theoretical studies can elucidate how the molecule might participate in chemical transformations. For example, research exploring the reduction of neptunium(VI) has investigated this compound as a reductant, employing theoretical methods to understand its reaction mechanism and kinetics researchgate.netrsc.org. These studies often involve calculating potential energy surfaces and identifying rate-determining steps. The electronic structure, particularly the distribution of electron density and the nature of the N-H bonds, can provide clues about the molecule's susceptibility to nucleophilic or electrophilic attack, or its propensity for hydrogen atom transfer researchgate.netdtic.milacs.org.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) is a widely applied computational method for elucidating reaction mechanisms due to its balance of accuracy and computational efficiency. DFT calculations have been used to investigate the reduction of neptunium(VI) by this compound, providing detailed insights into the reaction pathways and identifying kinetically optimal routes researchgate.net. These studies typically involve calculating the energies of intermediates and transition states, allowing for the construction of detailed reaction profiles. DFT is also instrumental in understanding the electronic factors that govern reactivity, such as charge transfer and orbital interactions, which are critical for predicting reaction outcomes and designing new chemical processes researchgate.netdiva-portal.org.

Advanced Computational Methods (e.g., QTAIM, ELF) in Bonding Analysis

Advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), offer more detailed analyses of chemical bonding. QTAIM, for instance, can quantify the strength and nature of intermolecular interactions, such as hydrogen bonds, by analyzing the topology of the electron density mdpi.comnih.gov. These methods can provide a deeper understanding of how electron density is distributed within the molecule and how it participates in bonding. Studies on related compounds have used QTAIM to analyze the strength of various interactions, including N-H···O bonds, and to characterize the nature of electron sharing and localization within molecular structures mdpi.comnih.gov.

Analytical Methodologies for the Quantification and Detection of Tert Butylhydrazine in Research Environments

Chromatographic Techniques

Chromatographic methods are foundational for separating, identifying, and quantifying tert-Butylhydrazine due to their high resolution and sensitivity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been employed, often in conjunction with derivatization techniques to enhance detectability or manage volatility.

Gas Chromatography (GC)

Gas Chromatography is utilized for the analysis of this compound, particularly in process monitoring and quality control of its hydrochloride salt. GC methods often involve derivatization to improve the compound's volatility or detectability. For instance, GC has been used to determine the content of this compound hydrochloride during its preparation, with reported yields and concentrations indicating its suitability for quantitative analysis google.comgoogle.com. Prior art also mentions GC analysis after derivatization as a method for tert-butyl hydrazine (B178648) hydrochloride google.com.

High-Performance Liquid Chromatography (HPLC)

HPLC offers versatile approaches for the analysis of this compound, with methods often employing pre-column derivatization to form more easily detectable derivatives.

One established method involves the pre-column derivatization of this compound hydrochloride with benzaldehyde. This reaction, typically carried out under specific pH and temperature conditions, forms a Schiff base derivative that can be effectively separated and quantified using HPLC with UV detection. This technique is noted for its ability to eliminate interference from related compounds, such as hydrazine hydrochloride, and provides accurate and precise results patsnap.com.

Table 1: HPLC Method for this compound Hydrochloride Quantification

| Parameter | Specification | Reference |

| Analyte | This compound hydrochloride | patsnap.com |

| Technique | High-Performance Liquid Chromatography (HPLC) | patsnap.com |

| Derivatization | Benzaldehyde | patsnap.com |

| Column | Hypersil BDS C18 (5 µm, 4.6*250 mm) | patsnap.com |

| Mobile Phase | 70%-100% (v/v) Methanol aqueous solution | patsnap.com |

| Flow Velocity | 0.8-1.2 mL/min | patsnap.com |

| Column Temperature | 25-35 °C | patsnap.com |

| Detection Wavelength | 298 nm | patsnap.com |

| Sample Injection Volume | 20 µL | patsnap.com |

| Quantification Method | External standard method | patsnap.com |

| Key Advantage | Eliminates interference from hydrazine hydrochloride; accurate and precise. | patsnap.com |

Other HPLC applications include the determination of related compounds like N-4-Chlorobenzoyl-N′-benzoyl-N′-tert-butylhydrazine (RH-0345) from environmental samples such as grass. These methods often utilize C8 columns with UV detection at 260 nm, achieving limits of detection (LOD) as low as 0.5 ng/cm² with good recovery rates oup.com. Ion chromatography (IC), a subset of chromatography, has also been described for the separation and detection of tert-butyl hydrazine cations using a conductivity detector google.comresearchgate.net.

Spectrophotometric Methods for Analytical Quantification

Spectrophotometric methods offer a cost-effective and sensitive approach for the quantification of analytes, often relying on colorimetric reactions or derivatization to produce a measurable chromophore. While direct spectrophotometric methods for this compound are less extensively detailed in the provided literature, related hydrazine compounds have been analyzed using these techniques.

For instance, hydrazine itself, a related compound and often a precursor or impurity, can be quantified using UV spectrophotometry. A common method involves derivatization with p-Dimethylaminobenzaldehyde (DMAB) in the presence of acid, forming a colored product that absorbs maximally around 458 nm innovareacademics.in. This approach has demonstrated linearity over a range of 0.2 to 2.7 µg/g, with reported LOD of 0.2 µg/g and LOQ of 0.6 µg/g, highlighting the sensitivity achievable with spectrophotometric techniques innovareacademics.in. Furthermore, spectrophotometry has been employed in kinetic studies to investigate the reaction rates of this compound with other chemical species, such as in the reduction of Np(VI) in nitric acid solutions rsc.org.

Table 2: Spectrophotometric Method for Hydrazine Quantification (Illustrative of Technique)

| Parameter | Specification | Reference |

| Analyte | Hydrazine (as precursor to t-Butyl carbazate) | innovareacademics.in |

| Technique | UV-Vis Spectrophotometry | innovareacademics.in |

| Derivatization Reagent | p-Dimethylaminobenzaldehyde (DMAB) in ethyl alcohol and HCl | innovareacademics.in |

| Detection Wavelength | 458 nm | innovareacademics.in |

| Linearity Range | 0.2 to 2.7 µg/g | innovareacademics.in |

| Limit of Detection (LOD) | 0.2 µg/g | innovareacademics.in |

| Limit of Quantitation (LOQ) | 0.6 µg/g | innovareacademics.in |

| Key Advantage | Simple, sensitive, accurate, and cost-effective. | innovareacademics.in |

Electrochemical Detection Methods

Electrochemical detection methods offer high sensitivity, selectivity, and rapid analysis, making them attractive for the detection of hydrazines. While specific electrochemical methods directly targeting this compound are not as extensively detailed in the provided results as chromatographic techniques, the principles are well-established for related hydrazine compounds.

Amperometric detection, a form of electrochemical analysis, has been used in conjunction with ion chromatography for the separation and detection of hydrazines, including this compound, at a potential of +1.2 V researchgate.net. Electrochemical sensors, often employing modified electrodes, are widely researched for hydrazine detection, offering advantages such as low investment and running costs, robustness, and compatibility with green analytical chemistry principles rsc.org. Although research in electrochemical sensors has prominently featured tert-Butylhydroquinone (TBHQ), the underlying principles of electrochemical sensing are applicable to other hydrazine derivatives, suggesting potential for developing specific sensors for this compound mdpi.comresearchgate.netnih.gov.

Compound List:

this compound

this compound hydrochloride

Hydrazine

Hydrazine hydrate (B1144303)

Benzaldehyde

N-4-Chlorobenzoyl-N′-benzoyl-N′-tert-butylhydrazine (RH-0345)

tert-Butyl carbazate (B1233558)

tert-Butylhydroquinone (TBHQ)

Emerging Research Directions and Future Perspectives in Tert Butylhydrazine Chemistry

Development of Novel and Sustainable Synthesis Routes

The traditional synthesis of tert-butylhydrazine and its salts has often relied on multi-step processes involving hazardous reagents. chemistryjournals.net A conventional method involves reacting a hydrazine (B178648) salt, such as hydrazine monohydrochloride, with tertiary butanol in the presence of a hydrazine dihydrohalogenide or a hydrogen halide. google.com While effective, yielding over 98%, this batch process can be energy-intensive and presents challenges in control and scale-up. google.com